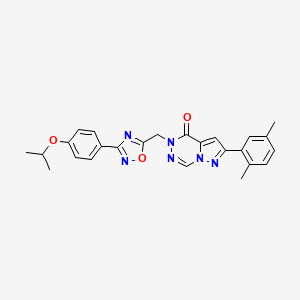

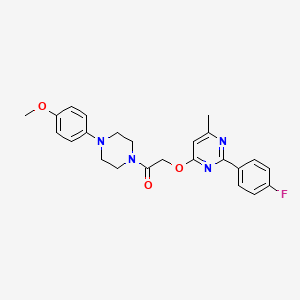

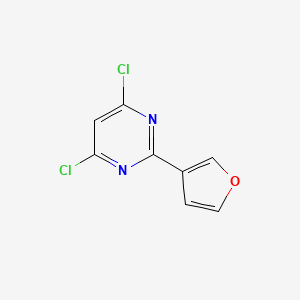

N-(4-fluorobenzyl)-6-(3-fluorophenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-6-(3-fluorophenyl)nicotinamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. The compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Pharmacological Properties and Neuroprotection

- A study focused on YM-244769, a related compound, emphasized its pharmacological significance as a potent Na+/Ca2+ exchange (NCX) inhibitor. This compound demonstrates preferential inhibition of intracellular Na+-dependent 45Ca2+ uptake via NCX3, showing substantial potential for neuroprotective drug development due to its efficacy in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells (Iwamoto & Kita, 2006).

TRPV1 Antagonism and Inflammatory Pain

- Research into 6-phenylnicotinamide derivatives, including a focus on compounds structurally similar to N-(4-fluorobenzyl)-6-(3-fluorophenyl)nicotinamide, has led to the development of potent TRPV1 antagonists. These compounds have shown efficacy in in vivo models of inflammatory pain, highlighting their therapeutic potential in pain management (Westaway et al., 2008).

Supramolecular Chemistry and Coordination Complexes

- Nicotinamide derivatives have been utilized in the synthesis of supramolecular arrays and coordination complexes with copper(II) halogenobenzoates. These compounds demonstrate interesting structural and electronic properties, providing insights into the design of new materials with potential applications in catalysis, sensing, and electronics (Halaška et al., 2016).

Fluorometric Assays and Metabolic Enzyme Studies

- The development of fluorometric assays using nicotinamide and its derivatives has facilitated the study of various N-methyltransferases, contributing to a deeper understanding of metabolic processes at the cellular level. These methods offer simplicity, sensitivity, and selectivity, important for biochemical research and drug development (Sano et al., 1992).

Aminative Aza-Annulation and Synthesis of Nicotinate Derivatives

- Innovative copper-catalyzed aminative aza-annulation processes have been explored, utilizing N-fluorobenzenesulfonimide to access diverse aminonicotinates. This represents an efficient pathway to synthesize nicotinate derivatives, expanding the toolkit for organic synthesis and pharmaceutical chemistry (Reddy et al., 2018).

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3/c1-15(2)33-19-9-7-18(8-10-19)24-27-23(34-29-24)13-30-25(32)22-12-21(28-31(22)14-26-30)20-11-16(3)5-6-17(20)4/h5-12,14-15H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFKMXBNEWPJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-6-(3-fluorophenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)

![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2606197.png)

![2-[1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2606201.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2606202.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)